1-methyl-6-oxo-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the process used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves identifying the reactions that the compound can undergo, including its reactivity and stability under various conditions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyridazin-3-one Derivatives : A study describes the synthesis of a novel class of pyridazin-3-one derivatives through the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. These derivatives have been explored for their potential in forming fused azines, indicating a broad interest in their chemical properties and synthetic applications (Ibrahim & Behbehani, 2014).
Development of Fused Heterobicycles : Another research effort led to the creation of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles, highlighting the versatility of pyridazine derivatives in synthesizing complex heterocyclic structures with potential applications in various fields of chemistry (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Potential Applications
Antimicrobial Activity : Research into pyridazine derivatives, such as the synthesis of 3-substituted pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines, has demonstrated antimicrobial activity. This suggests that compounds with similar structures could be investigated for their antimicrobial properties, offering a pathway for the development of new antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006).
Anti-inflammatory and Analgesic Agents : Compounds featuring pyridine and pyrimidine derivatives have been synthesized for their anti-inflammatory and analgesic activities. Such studies imply that related compounds, through appropriate functionalization and structural modification, could serve as leads for the development of new therapeutic agents (Amr, Sabry, & Abdulla, 2007).
Safety And Hazards
This involves identifying any potential risks or hazards associated with the compound, including toxicity, flammability, environmental impact, etc.
Future Directions
This involves discussing potential future research directions or applications for the compound.
Please consult with a professional chemist or a relevant expert for a comprehensive analysis of the compound. It’s also important to note that handling chemicals should always be done following safety protocols and under the supervision of a trained professional.
properties
IUPAC Name |
1-methyl-6-oxo-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-25-19(27)11-9-17(24-25)20(28)21-15-6-4-14(5-7-15)16-8-10-18(23-22-16)26-12-2-3-13-26/h4-11H,2-3,12-13H2,1H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYZLDPXLPDHRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-6-oxo-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide |
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